3-[(4-Bromophenyl)methoxy]pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-bromophenyl)methoxy]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-10-5-3-9(4-6-10)8-16-11-2-1-7-15-12(11)14/h1-7H,8H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJBVHDXCIBNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327971 | |
| Record name | 3-[(4-bromophenyl)methoxy]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820651 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866135-55-9 | |
| Record name | 3-[(4-bromophenyl)methoxy]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 4 Bromophenyl Methoxy Pyridin 2 Amine and Its Derivatives
Retrosynthetic Disconnections and Strategic Design for the Core Structure
Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.in For 3-[(4-Bromophenyl)methoxy]pyridin-2-amine, the primary disconnection is the ether linkage, suggesting a convergent synthesis from two key fragments: a substituted pyridine (B92270) and a substituted benzyl (B1604629) halide. amazonaws.com This approach allows for the independent synthesis and modification of each precursor, providing flexibility in generating derivatives.
The core structure can be broken down into two main synthons: the 2-amino-3-hydroxypyridine (B21099) moiety and the 4-bromobenzyl moiety. The ether bond is the most logical point for disconnection, as its formation via nucleophilic substitution is a reliable and well-established transformation. amazonaws.com This leads to the retrosynthetic pathway outlined below:
Figure 1: Retrosynthetic disconnection of the target molecule into key precursors.This strategic design allows for a modular synthesis where variations in either the pyridine or the bromophenyl precursor can be easily introduced to create a library of derivatives for structure-activity relationship (SAR) studies.
Foundational Synthetic Routes for Pyridine- and Bromophenyl-Containing Precursors
The successful synthesis of the target compound hinges on the efficient preparation of its key building blocks: 2-amino-3-hydroxypyridine and 4-bromobenzyl bromide.
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages. wikipedia.orgyoutube.com It involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com In the context of synthesizing this compound, this involves the reaction of the sodium or potassium salt of 2-amino-3-hydroxypyridine with 4-bromobenzyl bromide. quora.com
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the SN2 reaction. numberanalytics.com The presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is crucial for the deprotonation of the hydroxyl group on the pyridine ring to form the nucleophilic alkoxide.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |
| 2-Amino-3-hydroxypyridine | 4-Bromobenzyl bromide | NaH | DMF | This compound | High |
| 2-Amino-3-hydroxypyridine | 4-Bromobenzyl bromide | K₂CO₃ | Acetonitrile | This compound | Moderate to High |
Table 1: Typical conditions for Williamson ether synthesis of the target compound.
Variations of this method, such as using phase-transfer catalysis, can enhance the reaction rate by facilitating the transfer of the alkoxide ion into the organic phase. numberanalytics.com
The 2-amino-3-hydroxypyridine precursor is a key building block. Its synthesis can be achieved from commercially available starting materials. One common route involves the nitration of 2-hydroxypyridine (B17775) to give 2-hydroxy-3-nitropyridine, followed by reduction of the nitro group to an amine. chemicalbook.com
The functionalization of the pyridine ring allows for the introduction of various substituents to explore their impact on the properties of the final compound. For instance, the amino group can be acylated or alkylated, and the pyridine ring itself can undergo electrophilic substitution reactions, although the directing effects of the existing substituents must be considered.
Figure 2: Synthetic route to 2-amino-3-hydroxypyridine.The 4-bromobenzyl bromide precursor is typically prepared from p-tolualdehyde or p-toluic acid. A common method involves the radical bromination of the benzylic position of 4-bromotoluene (B49008) using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN. gla.ac.ukmasterorganicchemistry.com Alternatively, direct bromination of toluene (B28343) followed by separation of the para isomer and subsequent benzylic bromination can be employed. google.com
Another approach is the conversion of 4-bromobenzyl alcohol to the corresponding bromide using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). organic-chemistry.org The choice of method depends on the availability of starting materials and the desired scale of the reaction.
| Starting Material | Reagent | Conditions | Product |
| 4-Bromotoluene | N-Bromosuccinimide (NBS), AIBN | CCl₄, reflux | 4-Bromobenzyl bromide |
| 4-Bromobenzyl alcohol | Phosphorus tribromide (PBr₃) | Dichloromethane, 0 °C to rt | 4-Bromobenzyl bromide |
| Toluene | Br₂, FeBr₃ | 4-Bromotoluene |
Table 2: Methods for the synthesis of 4-bromobenzyl bromide.
Modern and Sustainable Synthetic Transformations
While traditional methods are effective, modern synthetic chemistry emphasizes the development of more sustainable and efficient processes.
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including pyridine derivatives. rsc.orgrsc.org Reactions such as Suzuki, Stille, and Buchwald-Hartwig amination offer powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov
For the synthesis of derivatives of this compound, a Suzuki coupling could be employed to introduce various aryl or heteroaryl groups at the 4-position of the bromophenyl ring. This would involve reacting a boronic acid or ester with the 4-bromophenyl precursor in the presence of a palladium catalyst and a suitable ligand. rsc.org
Figure 3: Derivatization of the bromophenyl moiety via Suzuki coupling.These catalytic methods are often more atom-economical and can be performed under milder conditions than traditional methods. The development of ligand-free palladium-catalyzed cross-coupling reactions further enhances the sustainability of these transformations. rsc.org
Microwave-Assisted Organic Synthesis for Enhanced Efficiency
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a valuable technology for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. daneshyari.comresearchgate.netarkat-usa.org The application of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes. arkat-usa.orgbeilstein-journals.org
In the synthesis of heterocyclic compounds structurally related to this compound, MAOS has demonstrated considerable advantages. For instance, the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones, a class of fused heterocyclic compounds, was efficiently achieved through a three-component reaction under controlled microwave irradiation. nih.gov This method proved to be selective and broadly applicable, tolerating a variety of functional groups and affording the desired products in yields ranging from 60-85%. nih.gov Similarly, the preparation of 3,4-dihydro-2H-benzo[b] researchgate.netmdpi.comoxazines from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides was significantly improved with microwave assistance, which not only reduced reaction times but also enhanced product yield and purity. arkat-usa.org
The efficiency of MAOS is further highlighted in the preparation of 6-methoxy-5,6-dihydro-5-azapurines. acs.org A key step in this synthesis involved a three-component one-pot procedure where increasing the temperature from 70 °C (conventional heating) to 140 °C (microwave irradiation) boosted the product yield from a mere 4% to 47%. acs.org This demonstrates the capacity of microwave energy to overcome activation barriers and drive reactions toward completion more effectively than traditional methods.
The following table summarizes the comparative efficiency of microwave-assisted versus conventional synthesis for related heterocyclic compounds.
| Product/Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Source |
| 2-substituted tetrahydro-1,3-thiazepines | Not specified | 8 min, 73% | beilstein-journals.org |
| 3,4-dihydro-2H-benzo[b] researchgate.netmdpi.comoxazines | Slower, lower yield | Faster, higher yield & purity | arkat-usa.org |
| 6-methoxy-5,6-dihydro-5-azapurines (Formamidine synthesis step) | 30 min, 4% (at 70°C) | Not specified, 47% (at 140°C) | acs.org |
This table illustrates the general advantages of MAOS in enhancing reaction efficiency for compounds with structural similarities to this compound.
Flow Chemistry Applications in Compound Production
Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch production. In this approach, reagents are pumped through a network of tubes or channels where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. mdpi.comresearchgate.net
For the production of pyridine derivatives, flow chemistry provides a robust platform for efficient synthesis. Uncatalyzed nucleophilic aromatic substitution (SNAr) on 2-chloropyridines to produce 2-aminopyridines has been effectively performed in a continuous-flow reactor. researchgate.net By enabling high temperatures (up to 300°C) and short reaction times, the flow reactor overcomes the activation energy barriers for unactivated substrates, resulting in good to excellent yields of 2-aminopyridines and minimizing side product formation. researchgate.net This technique allows for the production of quantities ranging from milligrams to multiple grams simply by extending the operation time. researchgate.net
The synthesis of other complex heterocyclic systems, such as pyrazole-fused scaffolds, has also been successfully adapted to flow chemistry. For example, a three-step flow procedure was developed for the synthesis of indazole derivatives, key intermediates for pharmacologically active molecules, achieving yields up to 95% on a 200g scale. mdpi.com Another application involves the thermolysis of azidoacrylates to produce pyrazolo[1,5-a]pyridines, which yielded the product quantitatively on both milligram and gram scales without the need for further purification. mdpi.com
The table below outlines examples of pyridine and fused-heterocycle synthesis using flow chemistry.
| Product Class | Reaction Type | Conditions | Yield | Scale | Source |
| 2-Aminopyridines | Nucleophilic Aromatic Substitution (SNAr) | High temperature (up to 300°C), short residence time | Good to excellent | mg to g | researchgate.net |
| Indazole derivatives | Three-step flow process | 120°C, 30 min residence time | Up to 95% | 200 g | mdpi.com |
| Pyrazolo[1,5-a]pyridine | Thermolysis of azidoacrylates | Not specified | Quantitative | mg to g | mdpi.com |
This table showcases the versatility and scalability of flow chemistry for producing heterocyclic compounds, a strategy directly applicable to the large-scale production of this compound.
Optimization of Reaction Conditions and Yield for Scalability in Research
The transition from a laboratory-scale synthesis to a scalable process requires meticulous optimization of reaction conditions. Key parameters that influence the outcome of a chemical reaction include the choice of solvent, reaction temperature, and the stoichiometry of starting materials. researchgate.net A systematic investigation of these variables is crucial for maximizing product yield and ensuring the economic viability and safety of the process.
A case study on the synthesis of pyrimido[2,1-b] researchgate.netresearchgate.netbenzothiazole derivatives illustrates a typical optimization workflow. researchgate.net The researchers examined various solvents, including ethanol, acetonitrile, dichloromethane, and acetic acid, for a one-pot, three-component reaction. Acetic acid was identified as the optimal solvent. researchgate.net The effect of temperature was also significant; conducting the reaction under reflux conditions resulted in a 45% yield, a substantial increase from the 12% yield obtained at room temperature over the same duration. researchgate.net
Furthermore, the molar ratio of the reactants plays a critical role. By adjusting the equivalents of the starting materials, the yield could be further improved. researchgate.net This systematic approach to optimization ensures that the reaction proceeds efficiently, minimizes waste, and provides a robust protocol that can be scaled up for larger production runs.
The following table details the optimization of a multi-component reaction, providing a template for how the synthesis of this compound could be optimized.
| Parameter | Conditions Investigated | Optimal Condition | Effect on Yield | Source |
| Solvent | Ethanol, Acetonitrile, Dichloromethane, Acetic Acid | Acetic Acid | Provided the highest yield among those tested | researchgate.net |
| Temperature | Room Temperature vs. Reflux | Reflux | Increased yield from 12% to 45% | researchgate.net |
| Stoichiometry | Varying equivalents of starting materials | Optimized ratio | Led to further improvements in product yield | researchgate.net |
This table exemplifies the systematic process of optimizing reaction conditions to enhance yield, a critical step for the scalable synthesis of research compounds.
Purification and Isolation Techniques for High-Purity Research Samples
Obtaining a compound in high purity is essential for its subsequent use in research, particularly for biological screening and materials characterization. Following synthesis, the crude product is typically a mixture containing unreacted starting materials, reagents, and side products. Therefore, robust purification and isolation techniques are required.
For compounds like this compound and its derivatives, a combination of standard and advanced purification methods is often employed. The initial workup of a reaction mixture may involve filtration to remove solid catalysts or byproducts, followed by extraction with a suitable solvent like ethyl acetate (B1210297) to isolate the desired compound from an aqueous phase. bhu.ac.inchemrxiv.org The organic layers are then combined, dried over an anhydrous salt such as Na₂SO₄, and concentrated under reduced pressure. chemrxiv.org
For achieving high purity, silica (B1680970) gel column chromatography is one of the most common and effective techniques. mdpi.comchemrxiv.org In this method, the crude mixture is loaded onto a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is passed through it. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of pure fractions of the target compound. The progress of the separation is often monitored by thin-layer chromatography (TLC). bhu.ac.in
Recrystallization is another powerful technique for purifying solid compounds. This involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.
In some cases, after purification, the structural integrity and identity of the compound are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. arkat-usa.orgbhu.ac.in These analytical steps are the final confirmation of a successful synthesis and purification process, ensuring the sample is suitable for research applications.
Chemical Reactivity and Advanced Derivatization Strategies of 3 4 Bromophenyl Methoxy Pyridin 2 Amine
Reactivity of the Pyridine (B92270) Core and its Functional Groups
The chemical behavior of 3-[(4-Bromophenyl)methoxy]pyridin-2-amine is dictated by the interplay of its three key structural components: the 2-aminopyridine (B139424) core, the ether linkage, and the bromophenyl moiety. The pyridine ring, being electron-deficient, and the amino group, an electron-donating substituent, create a nuanced reactivity profile.
Electrophilic and Nucleophilic Aromatic Substitution on Pyridine Derivatives
The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq This effect is analogous to a nitro group on a benzene (B151609) ring. uoanbar.edu.iq Any electrophilic attack would likely occur under harsh conditions.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, where the negative charge of the intermediate can be stabilized by the nitrogen atom. uoanbar.edu.iqwikipedia.org The presence of the amino group at the 2-position, being an electron-donating group, would typically decrease the ring's susceptibility to nucleophilic attack. thieme-connect.de However, SNAr reactions on aminopyridine derivatives can be facilitated using transition metal catalysts, such as ruthenium(II), which activate the pyridine ring towards nucleophilic attack by forming a transient η⁶-pyridine complex. thieme-connect.deresearchgate.netx-mol.net This strategy allows for the displacement of the amino group with other nucleophiles, like primary or secondary amines, providing access to a variety of substituted pyridylamines. thieme-connect.deresearchgate.netx-mol.net
Amine Group Transformations (e.g., Acylation, Alkylation, Reductive Amination)
The exocyclic amino group of 2-aminopyridine derivatives readily undergoes various transformations.
Acylation: The amino group can be acylated using agents like acetic anhydride. publish.csiro.au Studies on the acetylation of aminopyridines indicate that the reaction typically occurs directly at the exocyclic amino nitrogen. publish.csiro.au
Alkylation: Alkylation of 2-aminopyridine can be complex. While N-alkylation of the exocyclic amino group is possible, alkylation often occurs preferentially at the ring nitrogen, forming pyridinium (B92312) salts. publish.csiro.aunih.gov However, selective N-alkylation of the amino group can be achieved. For instance, reductive alkylation, which involves the formation of a Schiff base with an aldehyde or ketone followed by reduction, is a method to introduce alkyl groups onto the amino nitrogen. researchgate.net
Reductive Amination: This process can be used to introduce secondary or tertiary amine functionalities. The primary amine can react with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.
Transformations Involving the Ether Linkage
The benzylic ether linkage in this compound is generally stable but can be cleaved under certain conditions. For instance, benzylic ethers can be sensitive to acidic conditions, which could lead to cleavage. Additionally, catalytic hydrogenolysis is a common method for cleaving benzyl (B1604629) ethers, although this would also likely affect the bromophenyl group. The synthesis of benzyl ethers can be achieved under neutral conditions using reagents like 2-benzyloxy-1-methylpyridinium triflate, highlighting the relative stability of the ether bond once formed. researchgate.net In some cases, the formation of undesired benzylic ethers has been observed as a side reaction when using alcohol solvents in reactions involving benzylic amines, indicating that the ether linkage can be formed under specific catalytic conditions. nih.gov
Reactivity of the Bromophenyl Moiety
The bromine atom on the phenyl ring is a versatile functional group, primarily serving as a handle for various palladium-catalyzed cross-coupling reactions.
Suzuki, Sonogashira, and Buchwald-Hartwig Cross-Coupling Reactions
The bromophenyl group is an excellent substrate for several important carbon-carbon and carbon-nitrogen bond-forming reactions.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid, in the presence of a palladium catalyst and a base. acs.orgnih.govmdpi.com This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biphenyl (B1667301) derivatives. The reactivity order for Suzuki coupling is generally C–Br > C–O > C–Cl, which allows for selective reactions if other halides are present. acs.orgnih.gov
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly effective for the formation of arylalkynes. The reaction can be carried out under mild conditions and has been widely applied in the synthesis of complex molecules. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has broad substrate scope and functional group tolerance, making it a key tool for the synthesis of aryl amines. wikipedia.org
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd Catalyst + Base | Biaryl/Aryl-alkene |
| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst + Cu(I) Cocatalyst + Base | Arylalkyne |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd Catalyst + Base | Aryl Amine |
Nucleophilic Aromatic Substitution on the Bromophenyl Ring
Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like bromobenzene (B47551) is generally difficult and requires harsh conditions, such as very strong bases. wikipedia.orgchemistrysteps.com The reaction proceeds through an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comfiveable.memasterorganicchemistry.com In the absence of such activating groups on the bromophenyl moiety of this compound, SNAr is unlikely to occur under standard conditions.
Synthesis of Structurally Modified Analogs and Compound Libraries for Structure-Activity Relationship (SAR) Studies
The systematic structural modification of the lead compound, this compound, is crucial for developing a comprehensive Structure-Activity Relationship (SAR) profile. The synthesis of analog libraries based on this scaffold allows for the exploration of key chemical features that govern its biological activity, potency, and selectivity, likely as a p38 MAP kinase inhibitor, given that the parent compound 2-amino-3-benzyloxypyridine (B18056) has been identified as an inhibitor of this enzyme. The synthetic strategies generally revolve around modifications at three primary positions: the pyridine core, the benzylic ether linkage, and the pendant bromophenyl ring.
The 2-aminopyridine moiety is a critical pharmacophore for many kinase inhibitors, often forming key hydrogen bond interactions within the ATP-binding site of the enzyme. Modifications to this core are generally conservative. For instance, alkylation or acylation of the 2-amino group can probe the steric and electronic requirements in that region of the binding pocket. However, such changes can also disrupt the essential hydrogen bonding capacity and may lead to a significant loss of activity.
The 4-bromophenyl ring presents the most versatile site for derivatization to build a compound library and establish a robust SAR. The bromine atom can be replaced with a range of other substituents to probe the effects of electronics, sterics, and lipophilicity on biological activity. The synthesis of such analogs can be achieved through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, starting from the bromo-precursor. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups. Furthermore, the electronic nature of the phenyl ring can be modulated by introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions.
A representative, albeit illustrative, SAR for this class of compounds, based on general principles for pyridine-based kinase inhibitors, is presented in the table below. This data is hypothetical and serves to demonstrate the expected outcomes from a systematic SAR study.
Table 1: Illustrative Structure-Activity Relationship for Analogs of this compound
| Compound ID | Modification from Parent Compound | Rationale for Modification | Expected Impact on Activity |
| Parent | This compound | - | Baseline |
| Analog 1 | Replacement of 4-bromo with 4-chloro | Explore effect of halogen size and electronegativity | Potentially similar or slightly reduced activity |
| Analog 2 | Replacement of 4-bromo with 4-fluoro | Introduce a smaller, more electronegative halogen | May improve binding through specific interactions |
| Analog 3 | Replacement of 4-bromo with 4-methyl | Introduce an electron-donating, lipophilic group | Could enhance hydrophobic interactions in the binding pocket |
| Analog 4 | Replacement of 4-bromo with 4-methoxy | Introduce a strong electron-donating group | May alter electronic interactions and solubility |
| Analog 5 | Replacement of 4-bromo with 4-cyano | Introduce a strong electron-withdrawing group | Probes the electronic requirements of the binding pocket |
| Analog 6 | Phenyl ring replaced with a pyridine ring | Introduce a hydrogen bond acceptor | May form additional interactions with the target |
| Analog 7 | Methylation of the 2-amino group | Probe steric tolerance at the aminopyridine | Likely to decrease activity due to loss of H-bond donor |
Mechanism of Action Elucidation through Chemical Transformations
Understanding the precise molecular mechanism of action of this compound is a critical step in its development as a potential therapeutic agent. While SAR studies can optimize its potency, chemical transformations of the parent molecule into specialized chemical probes are instrumental in identifying its biological target(s) and elucidating its binding mode.
Given that the structurally related 2-amino-3-benzyloxypyridine is a known inhibitor of p38 MAP kinase, it is highly probable that this compound also targets this kinase. Chemical transformations can be employed to design and synthesize probes to confirm this hypothesis and provide more detailed mechanistic insights.
One common approach is the development of affinity-based probes . This involves modifying the inhibitor with a reactive group that can form a covalent bond with nearby amino acid residues in the binding site of the target protein. For example, a mildly electrophilic warhead could be incorporated into the structure. After binding, this reactive group would covalently link the inhibitor to the protein, allowing for the isolation and identification of the target protein through techniques like mass spectrometry.
Another powerful strategy is the synthesis of photo-affinity probes . In this approach, a photo-reactive group, such as a diazirine or an aryl azide, is incorporated into the structure of this compound. This is typically done at a position on the molecule that is believed to be solvent-exposed when bound to the target, to minimize disruption of the key binding interactions. The resulting probe can be introduced to a biological system (e.g., cell lysate or intact cells), where it will bind to its target protein. Upon irradiation with UV light, the photo-reactive group is activated and forms a covalent bond with the target protein. This allows for the specific labeling and subsequent identification of the protein.
Furthermore, the synthesis of tagged derivatives can facilitate the study of the inhibitor's interactions. A tag, such as biotin (B1667282) or a fluorescent dye, can be attached to the molecule, often via a flexible linker. A biotinylated version of this compound could be used in pull-down assays to isolate its binding partners from a complex biological mixture. A fluorescently labeled analog could be used in cellular imaging studies to visualize its subcellular localization and interaction with its target in living cells.
The design of these chemical probes requires careful consideration of the SAR data. The modifications should be made at positions that are tolerant of substitution, as indicated by the SAR studies, to ensure that the probe retains high affinity for the target. For instance, if the SAR data suggests that modifications at the para-position of the phenyl ring are well-tolerated, this would be an ideal location to attach a linker for a tag or a photo-reactive group. Through the strategic application of these chemical transformations, a detailed understanding of the mechanism of action of this compound can be achieved.
In Depth Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, would provide initial information about the chemical environment of the hydrogen and carbon atoms within the molecule. For the analogue 3-(benzyloxy)pyridin-2-amine, the proton NMR spectrum shows characteristic signals for the aromatic protons of the pyridine (B92270) and benzene (B151609) rings, as well as the methylene (B1212753) protons of the benzyloxy group and the amine protons.
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of these signals.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, within the pyridine and bromophenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting the different fragments of the molecule, such as linking the methylene protons to the carbons of both the pyridine and bromophenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is vital for conformational analysis.
While detailed 2D NMR data for 3-[(4-Bromophenyl)methoxy]pyridin-2-amine is not available in the public domain, the spectral characteristics of 2-amino-3-benzyloxypyridine (B18056) have been studied, confirming the fundamental structure.
Conformational Analysis and Isomer Identification
The flexibility of the ether linkage in this compound allows for multiple conformations in solution. The dihedral angle between the pyridine and bromophenyl rings is a key conformational parameter. NOESY experiments would be instrumental in determining the preferred orientation of these rings relative to each other by observing spatial proximities between their respective protons. Computational modeling, in conjunction with experimental NMR data, can provide a more detailed picture of the conformational landscape and the energy barriers between different conformers. Isomeric forms, if present, could be identified by the appearance of distinct sets of NMR signals.
Isotopic Labeling Strategies for Mechanistic Research
For mechanistic studies involving this compound, isotopic labeling can be a powerful tool. Introducing isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) at specific positions in the molecule allows for the tracking of atoms through chemical reactions or biological pathways. For instance, ¹⁵N labeling of the pyridine ring nitrogen or the amino group could be achieved by using ¹⁵N-labeled precursors during synthesis. Recent advancements in synthetic methodologies, such as those involving Zincke imine intermediates, have provided general approaches for the ¹⁵N-labeling of pyridines. These strategies could be adapted for the synthesis of isotopically labeled this compound to facilitate detailed mechanistic investigations.
X-ray Crystallography for Absolute and Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Determination and Polymorphism Studies
While the crystal structure of this compound has not been reported, the structure of the closely related 3-(benzyloxy)pyridin-2-amine has been determined. This analogue crystallizes in the orthorhombic space group Pbca. The dihedral angle between the pyridine and benzene rings in this analogue is 35.94(12)°. It is anticipated that the brominated compound would exhibit similar, though not identical, structural parameters due to the electronic and steric influence of the bromine atom.
Table 1: Crystallographic Data for the Analogue 3-(Benzyloxy)pyridin-2-amine
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₁₂N₂O |
| Formula Weight | 200.24 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.852 (3) |
| b (Å) | 7.4068 (15) |
| c (Å) | 22.561 (4) |
| V (ų) | 2147.6 (8) |
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration for solid-state properties. Studies on other bromophenyl compounds have revealed the existence of multiple polymorphs with distinct physical properties. Therefore, it is plausible that this compound could also exhibit polymorphism, and different crystallization conditions might lead to the isolation of different crystalline forms.
Intermolecular Interactions and Packing Arrangements
In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. Based on the crystal structure of its non-brominated analogue, key interactions would include:
Hydrogen Bonding: The amino group is a hydrogen bond donor. In the crystal of 3-(benzyloxy)pyridin-2-amine, centrosymmetrically related molecules are linked by a pair of N—H···N hydrogen bonds, forming a dimer with an R₂²(8) ring motif. An intramolecular N—H···O hydrogen bond is also observed.
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, which could significantly influence the packing arrangement.
The interplay of these non-covalent interactions dictates the final crystal packing and ultimately influences the material's macroscopic properties.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For this compound, HRMS provides the accurate mass of the molecular ion, which can be used to confirm its chemical formula, C12H11BrN2O.
In a typical mass spectrum, the protonated molecule [M+H]+ would be observed. The fragmentation of this molecular ion under controlled conditions (e.g., collision-induced dissociation) provides valuable structural information. The fragmentation pattern is influenced by the stability of the resulting ions and the nature of the chemical bonds. Common fragmentation pathways for this molecule are expected to involve the cleavage of the ether linkage and the bonds within the pyridine and bromophenyl rings. The interpretation of these fragmentation spectra is a critical step in structural elucidation. nih.govmdpi.com
A plausible fragmentation pathway for this compound could initiate with the cleavage of the benzylic C-O bond, a common fragmentation site in such structures. This would lead to the formation of a stable 4-bromobenzyl cation and a 2-amino-3-hydroxypyridine (B21099) radical cation. Further fragmentation of these primary ions can provide additional structural confirmation.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Calculated m/z | Elemental Composition |
| [M+H]+ | C12H12BrN2O+ | 279.0182 | C12H12N2O79Br |
| [M+H]+ | C12H12BrN2O+ | 281.0161 | C12H12N2O81Br |
| Fragment 1 | C7H6Br+ | 168.9651 | C7H679Br |
| Fragment 1 | C7H6Br+ | 170.9630 | C7H681Br |
| Fragment 2 | C5H6N2O+ | 110.0480 | C5H6N2O |
Note: The table presents predicted m/z values for the major isotopic peaks of bromine (79Br and 81Br).
Vibrational Spectroscopy (FT-IR, Raman) for Specific Functional Group Identification and Band Assignments
The FT-IR and Raman spectra are expected to exhibit distinct bands corresponding to the stretching and bending vibrations of N-H, C-H, C=N, C=C, C-O, and C-Br bonds. The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm-1 region. researchgate.net The N-H stretching vibrations of the primary amine group are expected as two distinct bands in the 3500-3300 cm-1 range. The C=C and C=N stretching vibrations of the pyridine and benzene rings will produce a series of characteristic bands in the 1600-1400 cm-1 region. aps.orgresearchgate.net The C-O stretching of the ether linkage is anticipated to show strong absorption in the 1250-1000 cm-1 region. The C-Br stretching vibration is typically observed at lower frequencies, in the 700-500 cm-1 range.
Table 2: Predicted Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3300 | Asymmetric and Symmetric N-H Stretching | Primary Amine (-NH2) |
| 3100 - 3000 | Aromatic C-H Stretching | Pyridine and Benzene Rings |
| 2950 - 2850 | Aliphatic C-H Stretching | Methylene (-CH2-) |
| 1620 - 1580 | C=C and C=N Stretching | Pyridine Ring |
| 1590 - 1550 | C=C Stretching | Benzene Ring |
| 1480 - 1440 | C=C Stretching | Aromatic Rings |
| 1250 - 1200 | Asymmetric C-O-C Stretching | Aryl Ether |
| 1050 - 1000 | Symmetric C-O-C Stretching | Aryl Ether |
| 820 - 780 | C-H Out-of-plane Bending | 1,4-disubstituted Benzene |
| 700 - 500 | C-Br Stretching | Bromophenyl Group |
Chiroptical Spectroscopy for Stereochemical Analysis of Enantiopure Derivatives (if applicable)
Chiroptical spectroscopy, which includes techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study the stereochemistry of chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a sample.
The parent compound, this compound, is achiral as it does not possess a stereocenter and lacks any element of chirality. Therefore, it will not exhibit any chiroptical activity.
However, if a chiral center were to be introduced into the molecule, for instance, by substitution on the methylene bridge or by the synthesis of atropisomers (if sterically hindered rotation around a single bond were possible), the resulting enantiomers would be optically active. In such a hypothetical scenario, chiroptical spectroscopy would be essential for distinguishing between the enantiomers and determining their absolute configuration. The analysis of the Cotton effects in the CD spectrum could provide valuable information about the spatial arrangement of the chromophores within the chiral molecule. As the parent compound is achiral, this section is not directly applicable but serves to highlight the potential for stereochemical analysis in derived chiral analogues.
Computational Chemistry and Theoretical Investigations of 3 4 Bromophenyl Methoxy Pyridin 2 Amine
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to model molecular systems with high accuracy. researchgate.net DFT, particularly with hybrid functionals like B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), is a common choice for balancing computational cost and accuracy in studying molecules of similar complexity. researchgate.netresearchgate.net These calculations can elucidate a wide range of molecular properties.
The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netpsu.edu The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.
For a molecule like 3-[(4-Bromophenyl)methoxy]pyridin-2-amine, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO might be distributed across the bromophenyl moiety. This distribution facilitates intramolecular charge transfer.
Molecular Electrostatic Potential (MEP) maps are another vital tool derived from quantum calculations. They visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, colored red) regions. In this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino group would be expected to be regions of negative potential, making them susceptible to electrophilic attack.
Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors for a Structurally Related Aminopyridine Derivative (Calculated via DFT)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.50 | Indicates chemical reactivity and stability |
| Ionization Potential | 6.25 | Energy required to remove an electron |
| Electron Affinity | 1.75 | Energy released when an electron is added |
| Electronegativity (χ) | 4.00 | Measure of the ability to attract electrons |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.
The three-dimensional structure and flexibility of this compound are determined by the rotation around its single bonds, particularly the C-O and C-C bonds of the ether linkage. Conformational analysis involves calculating the molecule's energy at different dihedral angles to identify the most stable conformers (energy minima). researchgate.net
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, key predictable spectra include:
Vibrational Spectra (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. researchgate.net These calculated frequencies, when appropriately scaled, typically show good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of spectral bands to specific functional group vibrations (e.g., N-H stretch, C=N stretch, C-O ether stretch). openaccesspub.org
NMR Spectra: It is possible to calculate the nuclear magnetic shielding tensors to predict 1H and 13C NMR chemical shifts. openaccesspub.org Comparing these theoretical shifts with experimental data is a powerful method for structural confirmation.
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths (λmax), providing insights into the UV-Visible absorption spectrum of the compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. worldscientific.combenthamscience.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.
Given the structural motifs present in this compound (aminopyridine, phenyl ether), potential biological targets could include kinases, transferases, or other enzymes where similar heterocyclic compounds have shown activity. Docking simulations would place the molecule into the active site of a target protein and score the different poses based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibitory constant, Ki). rsc.org
The results would reveal the most probable binding conformation and a corresponding binding score. A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher biological activity. benthamscience.comnih.gov For instance, docking studies on aminopyridine derivatives have been performed against targets like β-catenin to evaluate their anticancer potential. benthamscience.comnih.gov
Beyond predicting binding affinity, docking simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:
Hydrogen Bonds: The amino group and pyridine nitrogen of the compound are potential hydrogen bond donors and acceptors, respectively.
Hydrophobic Interactions: The bromophenyl and pyridine rings can engage in hydrophobic interactions with nonpolar amino acid residues.
Pi-Stacking: The aromatic rings can form π-π stacking or T-shaped interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.
Analysis of the best-docked pose allows for the identification of the specific amino acid residues that form these crucial interactions. This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent analogs through structure-activity relationship (SAR) studies.
Table 2: Illustrative Molecular Docking Results for a Ligand with a Hypothetical Protein Target
| Parameter | Result | Description |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Estimated free energy of binding; more negative is better. |
| Interacting Residues | LYS 122, ASP 210, PHE 188, TYR 190 | Key amino acids in the protein's active site. |
Note: This table represents a hypothetical example of docking results to illustrate the type of data generated.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activities. researchgate.net For molecules like this compound, which belongs to the aminopyridine class of compounds often investigated as kinase inhibitors, QSAR models are instrumental in predicting the potency of new analogs and guiding the design of more effective therapeutic agents. nih.govnih.gov The objective is to correlate structural or physicochemical properties (descriptors) with biological activity, such as inhibitory concentrations (IC50) or binding affinities (Kd). nih.govnih.gov
The foundation of a predictive QSAR model lies in the accurate and comprehensive description of the molecular structure using numerical values known as descriptors. For a molecule like this compound, these descriptors are calculated to quantify its topological, electronic, steric, and hydrophobic properties. researchgate.net These descriptors can be categorized into several classes:
1D Descriptors: These are derived from the chemical formula, such as molecular weight and atom counts.
2D Descriptors: Calculated from the 2D representation of the molecule, these include topological indices (e.g., Wiener index, Randić connectivity index), atom-pair counts, and physicochemical properties like molar refractivity (SMR) and logarithm of the octanol-water partition coefficient (logP). nih.govresearchgate.net
3D Descriptors: These depend on the 3D conformation of the molecule and include properties related to molecular shape, volume, and surface area (e.g., Polar Surface Area - PSA).
Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., using Density Functional Theory - DFT), these descriptors provide insight into the electronic properties of the molecule. nih.gov Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and dipole moment. nih.govresearchgate.net
The selection of relevant descriptors is a critical step, often involving statistical methods to identify those that have the most significant correlation with the biological activity being modeled. researchgate.net For a series of analogs based on the this compound scaffold, a set of calculated descriptors would be compiled to build the QSAR model.
| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |
|---|---|---|---|
| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Relates to the size and bulk of the molecule. |
| Topological (2D) | Wiener Index (W) | A distance-based index that reflects molecular branching. | Can correlate with molecular shape and compactness. |
| Physicochemical (2D) | LogP | Logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Crucial for membrane permeability and reaching the target site. |
| Geometrical (3D) | Polar Surface Area (PSA) | Sum of surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. | Affects membrane transport and bioavailability. cmjpublishers.com |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Important for understanding molecular reactivity and interaction with electron-accepting sites on a target. nih.gov |
| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Important for understanding molecular reactivity and interaction with electron-donating sites on a target. nih.gov |
| Quantum Chemical | Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and binding interactions (e.g., dipole-dipole forces). nih.gov |
Once descriptors are calculated for a set of molecules, a mathematical model is built using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Random Forest (RF) and Support Vector Machines (SVM). acs.orgtandfonline.commdpi.com To ensure the model is robust and has predictive power, it must undergo rigorous statistical validation.
The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance on external data. researchgate.netacs.org Key statistical metrics for validation include:
Coefficient of Determination (R²): This value indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a better fit for the training set. tandfonline.commdpi.com
Root Mean Squared Error (RMSE): Measures the average magnitude of the errors between predicted and experimental values. Lower values indicate a better fit. acs.orgmdpi.com
Cross-Validation Coefficient (Q²): Often determined using the leave-one-out (LOO) or 10-fold cross-validation method, Q² assesses the internal predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a model with good predictive power. researchgate.nettandfonline.commdpi.com
External Validation (R²_pred): The R² value calculated for the external test set. A high R²_pred confirms that the model can accurately predict the activity of new compounds. A model is considered reliable when the margin between R² of the training set and R² of the test set is small. mdpi.com
Y-Scrambling: This test is performed to rule out the possibility of a chance correlation. The biological activity data (Y-variable) is randomly shuffled, and a new QSAR model is built. A valid model should result in very low R² and Q² values for the scrambled data. tandfonline.commdpi.com
| Parameter | Symbol | Acceptable Value | Purpose |
|---|---|---|---|
| Coefficient of Determination (Training Set) | R² | > 0.6 | Measures the goodness-of-fit of the model. mdpi.com |
| Cross-Validation Coefficient | Q² | > 0.5 | Assesses the internal robustness and predictive ability. researchgate.netmdpi.com |
| Coefficient of Determination (Test Set) | R²_pred | > 0.6 | Evaluates the predictive power on an external dataset. |
| Root Mean Squared Error | RMSE | As low as possible | Indicates the absolute error in prediction. acs.org |
Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For the synthesis of this compound, computational methods like Density Functional Theory (DFT) can be used to elucidate the reaction pathway, identify intermediates, and analyze transition states. researchgate.net
The synthesis of this compound likely involves key steps such as the etherification of a 3-hydroxypyridin-2-amine precursor with 4-bromobenzyl halide or a coupling reaction. mdpi.commdpi.com A computational study would model these steps to understand the underlying energetics and kinetics.
The process typically involves:
Geometry Optimization: The 3D structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Transition State Searching: Algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. This is a critical step, as the TS structure determines the activation energy of the reaction.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real (positive) frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Reaction Pathway Mapping: Techniques like Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.
By analyzing the transition state, researchers can understand the specific atomic interactions that stabilize or destabilize the reaction pathway, providing valuable information for optimizing reaction conditions such as temperature, solvent, and catalyst choice. nih.gov
Exploration of Biological Activity and Mechanistic Insights Non Clinical Research Focus
Mechanistic Investigations at the Molecular and Cellular Level
Elucidation of Specific Molecular Targets and Biological Pathways
There are no studies identifying the specific proteins, enzymes, receptors, or other biomolecules that 3-[(4-Bromophenyl)methoxy]pyridin-2-amine may interact with. Research into analogous compounds containing pyridin-2-amine scaffolds has revealed a wide range of potential targets, but this cannot be extrapolated to the subject compound without direct experimental evidence. For instance, different derivatives have been investigated for activities such as tubulin polymerization inhibition or as Bruton's tyrosine kinase (BTK) inhibitors. However, the unique combination of the 4-bromophenylmethoxy group at the 3-position of the pyridine (B92270) ring means that its binding affinities and biological effects could be entirely distinct.
Exploration of Intracellular Signaling Cascades and Cellular Responses
Without identified molecular targets, the downstream effects on intracellular signaling pathways have not been investigated. There is no information on whether this compound modulates key cellular processes such as proliferation, apoptosis, inflammation, or metabolic pathways.
In Vivo Pre-Clinical Animal Model Studies
Pharmacodynamic Profiling in Animal Models
No pharmacodynamic studies in animal models have been published for this compound. This means there is no data on the dose-response relationship, the time course of its physiological effects, or the duration of its action in a living organism.
Exploratory Studies of Biological Impact in Disease Models
The compound has not been evaluated in any preclinical animal models of disease. Therefore, its potential mechanism of action and proof-of-concept for any therapeutic application are completely unknown.
Prodrug Strategies and Advanced Delivery System Development
The development of prodrugs or advanced delivery systems is predicated on having a parent compound with known biological activity and a clear therapeutic rationale. Given the lack of any such information for this compound, there has been no academic or pre-clinical research into such strategies.
Advanced Analytical Methodologies for Research and Quantitative Analysis
Chromatographic Separations for Purity Assessment and Quantitative Analysis
Chromatographic techniques are fundamental in the analytical workflow for "3-[(4-Bromophenyl)methoxy]pyridin-2-amine," providing the necessary resolution and sensitivity for both qualitative and quantitative assessments.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like "this compound." A reverse-phase HPLC method is typically developed for this purpose, leveraging a non-polar stationary phase and a polar mobile phase.
The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from its impurities. researchgate.net Key considerations include the choice of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For pyridine-containing compounds, C18 columns are often a suitable choice for the stationary phase. cmes.orgresearchgate.netiosrjournals.org The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. cmes.orgptfarm.pl The pH of the aqueous phase is a critical parameter that can be adjusted to control the retention time and peak shape of the aminopyridine moiety. UV detection is commonly employed for quantification, with the detection wavelength set at a maximum absorbance of the molecule to ensure high sensitivity. cmes.org
A typical isocratic HPLC method for a compound with a similar structure might utilize a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer. cmes.org Gradient elution can also be employed for more complex sample matrices to ensure the separation of all components. rsc.org Method validation is performed according to ICH guidelines to ensure the method is specific, linear, accurate, precise, and robust. iosrjournals.org
Table 1: Illustrative HPLC Method Parameters for the Analysis of "this compound"
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.05 M Potassium Phosphate Buffer (pH 7.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility, GC can be employed for the analysis of volatile impurities or after a derivatization step to increase its volatility and thermal stability. researchgate.net For instance, derivatization of the primary amine group can make the molecule more amenable to GC analysis.
GC is particularly useful for trace analysis due to its high sensitivity, especially when coupled with detectors like a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), the latter being highly sensitive to halogenated compounds such as the bromophenyl moiety in the target molecule. nih.govoup.comoup.com The choice of the capillary column is critical for achieving good separation, with non-polar or medium-polarity columns often being suitable for aromatic compounds. researchgate.net
Table 2: Hypothetical GC Method Parameters for the Analysis of a Volatile Derivative of "this compound"
| Parameter | Condition |
|---|---|
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temp 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
| Injection Volume | 1 µL (splitless) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions in real-time. libretexts.orgrsc.org In the synthesis of "this compound," TLC can be used to track the consumption of starting materials and the formation of the product. libretexts.org
A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. The plate is then developed in a suitable mobile phase, which is typically a mixture of a non-polar and a polar solvent. The choice of the mobile phase is optimized to achieve a good separation between the spots corresponding to the reactants and the product. After development, the plate is visualized, commonly under UV light due to the aromatic nature of the compound, or by using a staining agent. The relative retention factors (Rf) of the spots provide a qualitative measure of the reaction's progress. libretexts.org
Table 3: General TLC Parameters for Reaction Monitoring
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica (B1680970) gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 v/v, to be optimized) |
| Visualization | UV light (254 nm) |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the analysis of complex mixtures, offering both separation and structural identification capabilities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is indispensable for the identification and quantification of drug metabolites in biological matrices. technologynetworks.comresearchgate.net In a research context, understanding the metabolic fate of "this compound" is crucial. LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. technologynetworks.com
After separation on an HPLC column, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by two mass analyzers in series. The first mass analyzer selects the precursor ion (the molecular ion of the metabolite), which is then fragmented in a collision cell. The second mass analyzer separates the resulting product ions, generating a characteristic fragmentation pattern that can be used for structural elucidation. nih.gov For quantitative studies, selected reaction monitoring (SRM) is often employed, where specific precursor-to-product ion transitions are monitored, providing exceptional selectivity and sensitivity. technologynetworks.com
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the detection power of mass spectrometry, making it an ideal tool for the identification and quantification of volatile and semi-volatile compounds. wur.nl It is particularly useful for trace analysis of impurities and the characterization of volatile products that may arise during the synthesis or degradation of "this compound." nih.gov
The GC separates the components of a mixture, which are then introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique that generates reproducible mass spectra, which can be compared with spectral libraries for compound identification. acs.orgmdpi.com The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information, making GC-MS a versatile tool for comprehensive analysis. nih.gov
Spectrophotometric Methods for Quantitative Determination (e.g., UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique for the quantitative determination of compounds that possess chromophoric groups. The molecule this compound contains two primary chromophores: the substituted pyridine (B92270) ring and the bromophenyl group. These aromatic systems absorb light in the UV-Vis region, providing a basis for quantitative analysis.
The principle of this method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To develop a quantitative UV-Vis spectrophotometric method, a pure reference standard of this compound would be dissolved in a suitable solvent, and its absorption spectrum would be recorded to determine the wavelength of maximum absorbance (λmax). This λmax is then used to construct a calibration curve by measuring the absorbance of a series of solutions with known concentrations.
The choice of solvent is critical as it can influence the position and intensity of the absorption bands. Solvents of varying polarities are typically screened to find one that provides good solubility and a stable, well-defined absorption peak. For aminopyridine derivatives, solvents such as ethanol, methanol, or acetonitrile are often employed. sciforum.netnih.gov
While specific experimental data for this compound is not extensively published, a hypothetical representation of UV-Vis spectral data in different solvents is presented in Table 1. This table illustrates the type of data generated during method development, showing the solvent-dependent shifts in λmax, which can provide insights into the electronic transitions of the molecule.
Table 1: Illustrative UV-Vis Absorption Data for this compound This table is a hypothetical representation to illustrate typical spectrophotometric data, as specific published values for this compound are not available.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
|---|---|---|
| Methanol | 275 | 12,500 |
| Acetonitrile | 273 | 12,800 |
| Dichloromethane | 278 | 11,900 |
| Cyclohexane | 270 | 13,100 |
The development of such a method would require validation to ensure its accuracy, precision, linearity, and robustness according to established analytical guidelines.
Development of Bioanalytical Methods for Non-Clinical Research Samples (e.g., tissue extracts, cell lysates)
For the quantification of this compound in complex biological matrices such as tissue extracts or cell lysates, more sophisticated and selective methods are required. The development of a bioanalytical method is a multi-step process designed to ensure reliable and reproducible results for pharmacokinetic or in vitro studies. resolvemass.caonlinepharmacytech.infoijsat.org
The typical workflow involves sample preparation, chromatographic separation, and detection. iajps.com
Sample Preparation: This is a critical step to remove interfering endogenous components (e.g., proteins, lipids) from the sample matrix and to concentrate the analyte. nih.gov Common techniques include:
Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partition coefficient.
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the standard for separating the analyte from any remaining matrix components. A reversed-phase column (e.g., C18) is typically used, with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The gradient and flow rate are optimized to achieve a sharp, symmetrical peak with a suitable retention time.
Detection: Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred detection method due to its high sensitivity and selectivity. onlinepharmacytech.info The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This transition is unique to the analyte, minimizing the likelihood of interference from other compounds.
The development process culminates in method validation, which assesses parameters such as accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, recovery, and matrix effect. ijsat.org Table 2 presents a hypothetical summary of validation parameters for a bioanalytical LC-MS/MS method for this compound in rat liver homogenate.
Table 2: Representative Validation Summary for a Bioanalytical LC-MS/MS Method This table is a hypothetical representation of typical bioanalytical method validation parameters.
| Parameter | Matrix | Acceptance Criteria | Result |
|---|---|---|---|
| Linearity (r²) | Rat Liver Homogenate | ≥ 0.99 | 0.9985 |
| Range | Rat Liver Homogenate | - | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Rat Liver Homogenate | S/N ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | Rat Liver Homogenate | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | Rat Liver Homogenate | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Accuracy (% Bias) | Rat Liver Homogenate | ± 15% (± 20% at LLOQ) | -6.7% to 5.4% |
| Extraction Recovery | Rat Liver Homogenate | Consistent and reproducible | 85.2% ± 4.1% |
| Matrix Effect | Rat Liver Homogenate | CV ≤ 15% | Normalized IS Ratio: 0.95 - 1.08 |
The successful development and validation of such a bioanalytical method would enable its application in non-clinical research, providing essential data on the concentration of this compound in biological samples.
Broader Applications and Future Research Directions
Role as a Versatile Synthetic Intermediate in Complex Organic Molecule Synthesis
The molecular architecture of 3-[(4-Bromophenyl)methoxy]pyridin-2-amine makes it a highly valuable and versatile intermediate in the synthesis of more complex organic molecules. The presence of distinct reactive sites allows for selective and sequential chemical modifications, a key requirement for building intricate molecular frameworks.
The bromine atom on the phenyl ring is particularly significant, serving as a prime handle for various palladium-catalyzed cross-coupling reactions. nbinno.com Techniques such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions can be employed at this position to form new carbon-carbon or carbon-nitrogen bonds, respectively. ntnu.no This enables the introduction of a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties, as well as substituted amines. The ability to functionalize this part of the molecule is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in medicinal chemistry. ntnu.no
Simultaneously, the 2-amino group on the pyridine (B92270) ring offers another site for chemical elaboration. It can undergo a variety of transformations, such as acylation, alkylation, or serve as a nucleophile in substitution reactions. This dual reactivity allows chemists to strategically construct complex scaffolds by addressing each functional group in a controlled manner. Pyridine derivatives, in general, are foundational components in numerous pharmaceuticals and agrochemicals, highlighting the importance of versatile intermediates like this compound for the development of new chemical entities. nbinno.com
Potential Applications in Materials Science or Catalyst Design
Beyond its role in traditional organic synthesis, the structure of this compound suggests potential applications in the fields of materials science and catalysis.
In materials science, pyridine-containing compounds are being investigated for their electronic and photophysical properties. Specifically, pyridine-3,5-dicarbonitrile moieties have gained attention in the development of materials for organic light-emitting diodes (OLEDs). nih.gov The pyridine ring within this compound could serve as a core component in the design of new organic semiconductors or fluorescent materials. By functionalizing the bromophenyl and aminopyridine groups, researchers could tune the electronic properties, such as the HOMO/LUMO energy gap, to create materials with desired characteristics for electronic devices.
Development of Advanced Probes for Biological Systems
The development of molecular probes is essential for visualizing and understanding complex biological processes. The scaffold of this compound is well-suited for the design of such advanced probes. Related heterocyclic structures, such as azaindoles (pyrrolopyridines), have been successfully utilized as probes in biological imaging. ntnu.no
Starting from this core structure, fluorescent dyes, biotin (B1667282) tags, or other reporter molecules could be attached, typically by leveraging the reactivity of the bromophenyl group. Such modifications would allow the resulting probe to be tracked within cells or tissues. Furthermore, the aminopyridine portion of the molecule could be designed to interact with specific biological targets, such as enzymes or receptors. This targeted approach could lead to the development of highly specific probes for studying protein function, cellular signaling pathways, or for use in diagnostic applications.
Emerging Methodologies for its Study and Application in Chemical Biology
Modern chemical biology relies on a combination of advanced synthetic methods and sophisticated analytical and computational techniques. The study and application of this compound and its derivatives can benefit significantly from these emerging methodologies.
Advanced synthetic protocols, including palladium-catalyzed reactions, are central to creating derivatives of this compound for biological screening. researchgate.net High-throughput synthesis and screening methods would allow for the rapid generation and evaluation of a large library of related molecules to identify compounds with desired biological activities, such as kinase inhibition. nih.gov
In parallel, computational tools like molecular docking are increasingly used to predict how small molecules might interact with biological targets. nih.gov In silico studies could be employed to model the binding of derivatives of this compound to the active sites of proteins, such as kinases or tubulin, helping to prioritize the synthesis of the most promising candidates and to interpret experimental results. mdpi.comnih.gov This synergy between modern synthesis and computational chemistry accelerates the discovery process in chemical biology.
Identification of New Research Avenues and Untapped Potential in Allied Disciplines
The foundational structure of this compound presents numerous opportunities for future research across various scientific disciplines. A summary of potential research directions is presented in the table below.
| Research Area | Potential Application/Direction | Rationale |
| Medicinal Chemistry | Development of Kinase Inhibitors | The aminopyrimidine core is a known scaffold for potent PLK4 inhibitors. nih.gov The aminopyridine structure is a bioisostere and could be explored for activity against targets like VEGFR-2 or HER-2. mdpi.com |
| Drug Discovery | Anticancer Agent Development | Triazole and pyridine-bridged compounds containing bromophenyl groups have demonstrated anticancer properties, suggesting this scaffold could yield potent agents. nih.govmdpi.comnih.gov |
| Coordination Chemistry | Synthesis of Novel Metal Complexes | The nitrogen atoms in the aminopyridine moiety can serve as ligands for various metals, creating complexes with potentially interesting catalytic or material properties. ntnu.no |
| Materials Science | Design of Novel Organic Electronics | Pyridine-based structures are integral to materials used in OLEDs; this compound could be a building block for new organic semiconductors. nih.gov |
| Chemical Biology | Creation of Target-Specific Probes | Functionalization of the core structure can lead to probes for biological imaging and diagnostics, similar to other heterocyclic probes. ntnu.no |
Exploring these avenues could lead to the discovery of new therapeutic agents, advanced materials, and powerful research tools. The untapped potential lies in the systematic exploration of its derivatives and their properties, leveraging interdisciplinary approaches to unlock the full value of this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(4-Bromophenyl)methoxy]pyridin-2-amine, and how can its purity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between 2-aminopyridine derivatives and 4-bromobenzyl halides. Key steps include:
- Schiff base formation : Reacting 2-hydrazinopyridine with aldehydes (e.g., 4-bromobenzaldehyde) in ethanol with catalytic acetic acid to form intermediates .
- Cyclization : Using sodium hypochlorite in ethanol to achieve ring closure, followed by vacuum filtration and methanol washing to isolate the product .
- Purity Optimization : Column chromatography or recrystallization in ethanol/dichloromethane mixtures yields >95% purity. Monitor reactions via TLC (dichloromethane mobile phase) and confirm purity with HPLC or NMR .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer :
- NMR Spectroscopy : 1H-NMR (DMSO-d6) confirms aromatic proton environments (δ 7.3–8.1 ppm for pyridine and bromophenyl groups) and methoxy protons (δ ~3.8 ppm) .
- HRMS : Electrospray ionization (ESI) validates molecular weight (e.g., [M+H]+ calculated for C12H11BrN2O: 297.01) .
- FTIR : Peaks at ~1596 cm⁻¹ (C=N stretching) and ~1261 cm⁻¹ (C-O-C ether linkage) confirm functional groups .
Q. What solvents and storage conditions are optimal for maintaining the compound’s stability?
- Methodological Answer :
- Solubility : Ethanol and DMSO are preferred for dissolution. Avoid protic solvents (e.g., water) for long-term storage due to hydrolysis risks .
- Storage : Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation. Stability >6 months under these conditions .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina for molecular docking. Prepare the ligand (compound) and receptor (e.g., GPCRs) using PyMOL. Set grid boxes covering active sites (e.g., orthosteric pockets) .
- Validation : Compare docking scores (ΔG values) with known inhibitors (e.g., AS1269574, a bromophenyl-containing GPCR ligand) . Validate predictions via in vitro assays (e.g., radioligand binding assays) .
Q. What strategies address regioselectivity challenges in modifying the pyridine or bromophenyl moieties?
- Methodological Answer :
- Directed Functionalization : Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) during substitutions .
- Cross-Coupling : Suzuki-Miyaura reactions enable selective C-C bond formation at the 4-bromophenyl site. Optimize with Pd(PPh3)4 catalysts and microwave-assisted heating (80°C, 30 min) .
- Kinetic Studies : Monitor reaction progress via 19F-NMR (if fluorinated analogs are synthesized) to assess regioselectivity .
Q. How does the bromine substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electrophilic Aromatic Substitution : The bromine’s electron-withdrawing effect directs reactions to meta/para positions. Use DFT calculations (e.g., Gaussian 09) to map electron density surfaces .
- Catalytic Applications : Test as a ligand in vanadium complexes for polymerization (e.g., methylmethacrylate initiation at 80°C). Characterize via FTIR and GPC for polymer chain length analysis .
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?
- Methodological Answer :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC50 determination. Compare with controls (e.g., cisplatin) .
- Enzyme Inhibition : Test against COX-2 using fluorometric kits. Reference structurally similar inhibitors (e.g., 2-(4-methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine) .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
- Methodological Answer :
- Reaction Monitoring : Use in-situ NMR (e.g., Bruker 500 MHz) to detect intermediates. Low yields may stem from incomplete cyclization; increase sodium hypochlorite stoichiometry (1.5 eq.) .
- Side Products : Characterize byproducts (e.g., dimerization via HRMS) and adjust reaction time (<3 hours) to minimize .
Q. Conflicting bioactivity data across studies: How to harmonize?
- Methodological Answer :
- Assay Standardization : Use common positive controls (e.g., rimonabant for cannabinoid receptor studies) .
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical tools (ANOVA) to identify outliers .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
